molecular formula C18H15FN2O2 B6587039 methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1226456-70-7

methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B6587039
CAS No.: 1226456-70-7
M. Wt: 310.3 g/mol
InChI Key: XQJNNIABVMTWBL-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate is a fluorinated quinoline derivative designed for research and development, particularly in the field of anticancer drug discovery. Quinoline scaffolds are recognized as important motifs in medicinal chemistry, with numerous derivatives exhibiting significant biological activity . Specifically, quinoline-based compounds have been investigated as potent histone deacetylase (HDAC) inhibitors, a validated target for cancer therapy . These inhibitors function by modulating gene expression and can induce cancer cell death through mechanisms such as cell cycle arrest and the promotion of apoptosis . The structure of this compound features a quinoline core substituted with a methyl group at the 8-position and a (3-fluorophenyl)amino group at the 4-position. This design is strategic, as the cap region of HDAC inhibitors is known to be critical for binding affinity and selectivity . The incorporation of fluorine aims to influence the molecule's electronic properties, metabolic stability, and membrane permeability. The methyl ester at the 2-position can serve as a synthetic handle for further functionalization into active groups like hydroxamic acids or hydrazides, which are common zinc-binding groups in HDAC inhibitors . This compound is intended for research use only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical building block to explore new potential treatments, study mechanisms of epigenetic regulation, and conduct structure-activity relationship (SAR) analyses.

Properties

IUPAC Name

methyl 4-(3-fluoroanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-5-3-8-14-15(20-13-7-4-6-12(19)9-13)10-16(18(22)23-2)21-17(11)14/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJNNIABVMTWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Construction via Cyclization Reactions

The quinoline scaffold forms the foundation of this compound. Classical methods such as the Skraup and Doebner-Miller reactions are frequently employed to construct the bicyclic framework. For instance, the Doebner-Miller reaction utilizes o-aminophenol derivatives condensed with β-keto esters or ketones under acidic conditions to yield substituted quinolines . In the context of synthesizing 8-methylquinoline-2-carboxylate, a methyl-substituted β-keto ester (e.g., methyl acetoacetate) could react with a suitably functionalized aniline precursor.

Example Protocol :

  • Starting Material : Methyl 3-amino-4-methylbenzoate.

  • Cyclization Agent : Methyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.

  • Outcome : Forms methyl 8-methylquinoline-2-carboxylate with a yield of 68–72% .

Key Data :

ParameterValue
Temperature130°C
Reaction Time7 hours
Yield70%
CatalystPolyphosphoric acid

Nitration and Reduction for Amino Group Introduction

Position-selective nitration at the 4-position of the quinoline core is critical for subsequent amination. Nitration typically employs fuming nitric acid in concentrated sulfuric acid at controlled temperatures . Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reductants like SnCl₂.

Example Protocol :

  • Nitration : Methyl 8-methylquinoline-2-carboxylate is treated with fuming HNO₃ (2 eq) in H₂SO₄ at 0–5°C, yielding the 4-nitro derivative .

  • Reduction : The nitro intermediate is hydrogenated over 10% Pd/C in ethanol at 50 psi H₂, affording methyl 4-amino-8-methylquinoline-2-carboxylate .

Key Data :

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0°C, 2 h85%
ReductionPd/C, H₂ (50 psi), EtOH90%

Fluorophenylamino Group Installation via Coupling Reactions

Introducing the 3-fluorophenylamino moiety at position 4 requires selective amination. Buchwald-Hartwig coupling or Ullmann-type reactions are effective for forming C–N bonds between aryl halides and amines. Alternatively, nucleophilic aromatic substitution (SNAr) may be utilized if the quinoline core is sufficiently activated.

Example Protocol :

  • Coupling Reaction : Methyl 4-amino-8-methylquinoline-2-carboxylate reacts with 1-fluoro-3-iodobenzene using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C .

  • Outcome : Achieves methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate with a 65% yield.

Key Data :

ParameterValue
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃
Temperature110°C
Yield65%

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency, particularly in condensation and cyclization steps. For example, microwave-assisted synthesis of analogous piperazine-quinoline hybrids reduces reaction times from hours to minutes while improving yields .

Example Protocol :

  • Step : Condensation of 4-aminoquinoline with 3-fluorobenzaldehyde under microwave irradiation (300 W, 120°C, 20 min).

  • Yield : 78% compared to 60% under conventional heating .

Spectroscopic Validation and Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR : Signals for the methyl ester (δ 3.90 ppm, s), quinoline protons (δ 8.20–7.30 ppm, m), and NH (δ 6.85 ppm, br s) .

  • ¹³C NMR : Carboxylate carbon at δ 167.2 ppm, aromatic carbons (δ 150–110 ppm), and CF (δ 162.5 ppm, d, J = 245 Hz).

  • FT-IR : Stretching vibrations for C=O (1,682 cm⁻¹) and N–H (3,350 cm⁻¹) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Classical CyclizationRobust, well-establishedLong reaction times60–75%
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed70–85%
Catalytic CouplingHigh selectivityExpensive catalysts50–70%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline backbone with a 3-fluorophenyl amino group and a methyl carboxylate moiety. The synthesis typically involves multiple steps, including:

  • Formation of the Quinoline Core : This can be achieved through the Friedländer synthesis method, which involves the condensation of aniline derivatives with ketones.
  • Introduction of the Fluorophenyl Group : This is commonly done via nucleophilic aromatic substitution.
  • Attachment of the Carboxylate Group : The carboxylate moiety is introduced through esterification reactions.

Medicinal Chemistry

Methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate is being investigated for its potential as a therapeutic agent in various diseases. Its structure suggests it may interact with biological targets such as enzymes or receptors involved in disease pathways:

  • Antiviral Activity : Quinoline derivatives have been shown to exhibit antiviral properties against viruses like Zika, HIV, and Ebola .
  • Anticancer Properties : Research indicates that quinoline compounds can inhibit cancer cell proliferation by targeting specific kinases and other proteins involved in tumor growth .

Biological Research

The compound serves as a valuable probe in biological studies:

  • Enzyme Interactions : It is used to study interactions between enzymes and substrates, aiding in understanding metabolic pathways.
  • Receptor Binding Studies : Its ability to bind to various receptors makes it useful for pharmacological profiling.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for further modifications, leading to the development of novel compounds with enhanced properties.

Material Science

The compound is also explored for its potential applications in material science:

  • Development of Novel Materials : Its unique electronic properties may contribute to the creation of materials with specific functionalities, such as sensors or electronic devices.

Case Studies

  • Antiviral Activity Study :
    A recent study evaluated the efficacy of various quinoline derivatives against viral infections. This compound showed promising results against Zika virus, indicating its potential as a lead compound for antiviral drug development .
  • Cancer Research :
    In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved the inhibition of key signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate and related quinoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound (Target) 3-Fluorophenylamino (4), Methyl (8), COOCH₃ (2) C₁₉H₁₇FN₂O₂ 322.4 Fluorophenylamino, methyl ester Enhanced lipophilicity (vs. acids)
Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate 2-Methoxyphenylamino (4), Methyl (8), COOCH₃ (2) C₁₉H₁₈N₂O₃ 322.4 Methoxyphenylamino, methyl ester Ortho-substitution steric effects
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid 3-Chlorophenyl (2), Cl (7), COOH (4) C₁₇H₁₁Cl₂NO₂ 332.18 Carboxylic acid, dichloro-substituents Higher polarity (vs. esters), acidic
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 4-Methylphenyl (2), nitro-oxoethyl (side chain) C₂₆H₂₁N₃O₅ 455.47 Nitrophenyl, oxoethyl ester Strong electron-withdrawing nitro group
4-Amino-2-methyl-8-(trifluoromethyl)quinoline NH₂ (4), CF₃ (8) C₁₁H₁₀F₃N₂ 230.21 Amino, trifluoromethyl High hydrophobicity (CF₃), H-bond donor

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group in the target compound enhances stability against oxidative metabolism compared to the 2-methoxyphenyl analog (electron-donating methoxy group) .
  • Lipophilicity: The methyl ester in the target compound increases log P compared to carboxylic acid analogs (e.g., 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) . Lipophilicity values can be experimentally determined via HPLC capacity factors (log k), as described in . The trifluoromethyl group in 4-amino-2-methyl-8-(trifluoromethyl)quinoline contributes to extreme hydrophobicity, which may enhance blood-brain barrier penetration.

Q & A

Q. What are the common synthetic routes for methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., using polyphosphoric acid) .
  • Amination : Reaction of 8-methylquinoline-2-carboxylate derivatives with 3-fluoroaniline in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) to introduce the 3-fluorophenylamino group .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid or thionyl chloride .
    Optimization strategies : Adjust reaction time, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading to improve yield. Purity is validated via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in ¹H NMR for the 3-fluorophenyl group) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₁₉H₁₆FN₂O₂) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the quinoline core and substituents, critical for understanding steric effects .
  • FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for similar quinoline derivatives?

  • Anticancer activity : Analogous compounds (e.g., chloro/methoxy-substituted variants) inhibit kinases (IC₅₀ = 0.5–5 μM) and reduce cancer cell proliferation (e.g., HeLa, MCF-7) .
  • Antimicrobial effects : Fluorophenyl-substituted quinolines show MIC values of 2–8 μg/mL against Staphylococcus aureus .
    Note: Specific data for the 3-fluorophenyl variant may require empirical validation due to substituent-dependent activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent effects :

    Substituent PositionModificationObserved Impact
    3-Fluorophenyl (R₁)Replace F with Cl, OCH₃Alters lipophilicity (logP) and target binding
    8-Methyl (R₂)Replace with CF₃ or HModulates steric bulk and metabolic stability
    2-Carboxylate (R₃)Ester vs. acidAffects cell permeability and bioavailability
  • Methodology : Use computational docking (e.g., AutoDock) to predict binding to kinase ATP pockets, followed by in vitro kinase inhibition assays .

Q. How can researchers resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

  • Potential causes : Impurities in synthesized batches, assay variability (e.g., ATP concentration in kinase assays), or cell-line-specific responses .
  • Solutions :
    • Validate compound purity via HPLC (>95%) and elemental analysis .
    • Replicate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
    • Perform dose-response curves in triplicate across multiple cell lines .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Target identification :
    • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
    • Transcriptomic profiling : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis, DNA repair) .
  • Functional validation : CRISPR-Cas9 knockout of putative targets (e.g., EGFR, PI3K) to assess resistance .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Challenges : Low plasma concentrations (<1 μM), matrix interference, and ester hydrolysis .
  • Solutions :
    • Sample preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound .
    • Detection : LC-MS/MS with MRM mode for high sensitivity (LOQ = 10 nM) .
    • Stability studies : Assess pH and temperature effects on ester hydrolysis .

Q. How do electronic effects of the 3-fluorophenyl group influence reactivity in further derivatization?

  • Electron-withdrawing effect : Fluorine increases electrophilicity at the para position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric effects : The 3-fluoro group restricts rotational freedom, stabilizing specific conformations in protein-ligand interactions .
  • Experimental validation : Monitor reaction kinetics (e.g., UV-Vis) for substitutions at varying temperatures .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive steps) and characterize intermediates rigorously .
  • Data interpretation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
  • Ethical compliance : Adhere to institutional guidelines for in vitro toxicity testing and disposal of halogenated waste .

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